molecular formula C22H18O3 B3934857 2-oxo-2-phenylethyl 4-biphenylylacetate

2-oxo-2-phenylethyl 4-biphenylylacetate

Cat. No.: B3934857
M. Wt: 330.4 g/mol
InChI Key: NUQFOEQMTNCENU-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-biphenylylacetate (C₂₂H₁₈O₃, molecular weight 330.38 g/mol) is an ester derivative featuring a ketone group (2-oxo-2-phenylethyl) and a biphenylyl moiety. The compound’s structure combines aromaticity from the biphenylyl group with the reactivity of the ester and ketone functionalities. It is typically synthesized via esterification reactions between 4-biphenylylacetic acid and phenacyl bromide derivatives under catalytic conditions.

Properties

IUPAC Name

phenacyl 2-(4-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c23-21(20-9-5-2-6-10-20)16-25-22(24)15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQFOEQMTNCENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Insights Potential Applications
2-Oxo-2-phenylethyl 4-biphenylylacetate C₂₂H₁₈O₃ 330.38 Ester, ketone, biphenylyl High stability; slow ester hydrolysis Pharmaceuticals, liquid crystals
2-Oxo-2-phenylethyl 4-(bromomethyl)phenylacetate C₁₇H₁₅BrO₃ 347.20 Ester, ketone, bromomethyl Nucleophilic substitution (e.g., alkylation) Synthetic intermediate
2-Oxo-2-phenylethyl phenylacetate C₁₆H₁₄O₃ 254.29 Ester, ketone Moderate reactivity Solvent-based formulations

Reactivity and Stability

  • Biphenylyl vs. Bromomethyl Substituents : The biphenylyl group enhances aromatic π-π interactions, reducing solubility in polar solvents but improving thermal stability. In contrast, the bromomethyl analog (C₁₇H₁₅BrO₃) exhibits higher reactivity due to the bromine atom, which serves as a leaving group in nucleophilic substitutions .
  • Ester Hydrolysis : The biphenylyl derivative’s bulky aromatic structure sterically hinders hydrolysis compared to simpler esters like 2-oxo-2-phenylethyl phenylacetate.

Spectroscopic Distinctions

  • NMR : The biphenylyl compound displays complex aromatic proton splitting (δ 7.2–7.8 ppm) versus a singlet for the bromomethyl group’s -CH₂Br (δ 4.4 ppm) .
  • IR : Both compounds show ester C=O stretches (~1740 cm⁻¹), but the biphenylyl derivative has additional aromatic C-H bending modes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-phenylethyl 4-biphenylylacetate
Reactant of Route 2
Reactant of Route 2
2-oxo-2-phenylethyl 4-biphenylylacetate

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